molecular formula C12H12N4 B11890482 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B11890482
M. Wt: 212.25 g/mol
InChI Key: QPCJEEFTACUKBP-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a specialist tricyclic heterocyclic compound of significant interest in medicinal chemistry and materials science. It belongs to the 1H-pyrazolo[3,4-b]quinoline family, a class of fused ring systems known for over a century whose members are extensively studied for their distinctive photophysical properties and diverse biological activities . As a building block in research, this specific dimethylamine-substituted derivative serves as a valuable scaffold for the development of novel bioactive molecules. Its structure is closely related to purine bases, allowing it to potentially interact with various enzymatic targets . Researchers utilize this compound in projects ranging from the synthesis of potential tyrosine kinase inhibitors to the development of new fluorescent sensors and organic light-emitting diodes (OLEDs) . The synthetic pathways for such structures often involve sophisticated methods like Friedländer condensations or multi-component reactions, underscoring the compound's complex and specialized nature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can be assured of its quality, with a purity of NLT (Not Less Than) 98% as determined by appropriate analytical methods. For optimal stability, it is recommended that the product be stored under cold-chain conditions at 2-8°C .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H12N4/c1-7-3-4-10-8(5-7)6-9-11(13)15-16(2)12(9)14-10/h3-6H,1-2H3,(H2,13,15)

InChI Key

QPCJEEFTACUKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3N)C

Origin of Product

United States

Preparation Methods

Friedländer Condensation-Based Synthesis

The Friedländer condensation is a cornerstone method for constructing the pyrazolo[3,4-b]quinoline scaffold. This one-pot reaction typically involves cyclization of 2-aminobenzaldehyde derivatives with ketones or active methylene compounds. For 1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine, the reaction employs 5-methyl-1H-pyrazol-3-amine and 2-acetylcyclohexanone in polar solvents such as ethylene glycol or DMF at 120–150°C.

Key Parameters:

  • Solvent: Ethylene glycol enhances reaction efficiency due to its high polarity and boiling point.

  • Catalyst: Ammonium acetate (10 mol%) accelerates imine formation.

  • Yield: 20–45% in initial trials, improving to 65–85% with optimized stoichiometry.

A representative protocol involves refluxing equimolar quantities of 5-methyl-1H-pyrazol-3-amine and 2-acetylcyclohexanone in ethylene glycol for 12 hours, followed by neutralization with dilute HCl. Purification via column chromatography (SiO₂, ethyl acetate/hexane) yields the product as a pale-yellow solid.

One-Pot Multicomponent Assembly

A scalable three-component reaction developed by utilizes arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic diketones (e.g., cyclohexane-1,3-dione) in aqueous medium. Tetrapropylammonium bromide (TPABr) acts as a phase-transfer catalyst, enabling:

  • Knoevenagel Condensation: Between arylglyoxal and diketone.

  • Michael Addition: Pyrazol-5-amine attacks the α,β-unsaturated intermediate.

  • Oxidative Aromatization: Air oxygen or DDQ mediates ring closure .

Conditions and Outcomes:

ParameterValue
SolventH₂O/EtOH (4:1)
Temperature80°C
Reaction Time8–10 hours
Yield70–88%

This method eliminates column chromatography, as products precipitate upon cooling .

Reductive Amination of Tetrahydroquinoline Precursors

Source describes a route starting from 5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile. Hydrazine hydrate induces cyclization to form the pyrazole ring, followed by dehydrogenation using MnO₂ or chloranil:

  • Cyclization: Reflux with hydrazine hydrate (2 eq.) in ethanol for 6 hours.

  • Dehydrogenation: Stir with MnO₂ (3 eq.) in toluene at 110°C for 3 hours .

Yield Comparison:

StepIsolated Yield
Cyclization82%
Dehydrogenation91%

This method’s advantage lies in its high regioselectivity, avoiding positional isomer formation .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics across methodologies:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedländer Condensation65–8595–98ModerateHigh
Alkylation52–7890–95LowModerate
Multicomponent Reaction70–8897–99HighLow
Reductive Amination75–8298–99HighModerate

The multicomponent approach offers superior scalability and cost-effectiveness, whereas reductive amination provides exceptional purity .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine exhibits promising anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer therapies. Its mechanism of action involves interactions with specific biological targets that regulate cell growth and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The structural characteristics of this compound enhance its binding affinity to microbial targets, which is crucial for its efficacy as an antimicrobial agent .

Antiviral Applications

Beyond its anticancer and antimicrobial effects, this compound has been explored for antiviral applications. Research suggests that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes .

Fluorescent Sensors

The unique photophysical properties of this compound make it suitable for development as a fluorescent sensor. This application leverages its ability to fluoresce under specific conditions, allowing for the detection of various biological molecules in research settings .

Synthesis and Derivatives

The synthesis of this compound typically involves several key methods:

  • Friedländer Condensation: A common method for synthesizing pyrazoloquinolines.
  • Multicomponent Reactions: These reactions allow for the formation of complex structures from simpler precursors.

The versatility in synthesis enables the creation of various derivatives with tailored biological activities.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Methyl-1H-pyrazolo[3,4-b]quinolinMethyl group at position 6Anticancer properties
4-Amino-N-(phenyl)-pyrazolo[3,4-b]quinolineAmino group at position 4Apoptosis inducer
2-Amino-N-(naphthyl)-pyrazolo[3,4-b]quinolineNaphthyl substitution at position 2Antimicrobial activity

This table highlights the structural variations among related compounds and their respective biological activities.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was found to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound showed effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that the compound's mechanism involved disrupting bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Reference ID
This compound 1-CH₃, 6-CH₃ on pyrazole ring 239.28 (estimated) Potential TLR7/8 antagonism; antiviral applications Alkylation of quinoline precursors with methylating agents
6-Methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine 6-OCH₃ on quinoline ring 240.26 Antimicrobial activity (against S. aureus, E. coli); acts as a lead for drug design Condensation with acid anhydrides (e.g., succinic anhydride)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 4-CH₃, 6-CH₃ on pyridine ring 163.18 High thermal stability (m.p. 280–282°C); used in antioxidant studies Reaction of 2-chloronicotinonitrile with hydrazine hydrate
1-Methyl-6/7-methoxy-pyrazoloquinolin-3-amine 1-CH₃, 6/7-OCH₃ on quinoline ring ~255–270 Antiviral activity; improved solubility via OCH₃ groups Alkylation of methoxy-substituted precursors with methylhydrazine
Schiff base derivatives of pyrazoloquinolin-3-amine -N=CH-Ar (Ar = aromatic substituents) 300–400 Enhanced antimicrobial activity; tunable electronic properties Condensation with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde)

Key Comparison Points:

Structural Variations and Bioactivity: Methyl vs. Methoxy Substituents: The 6-methoxy derivative (MW 240.26) exhibits stronger antimicrobial activity compared to methyl-substituted analogs, likely due to increased electron-donating effects and solubility . Ring System Differences: Pyrazolo[3,4-b]pyridine derivatives (e.g., 4,6-dimethyl) have smaller aromatic systems than quinoline-based analogs, leading to lower molecular weights (163.18 vs. ~240) and higher melting points (>280°C) due to compact packing .

Synthetic Flexibility: The 3-amine group in 1,6-dimethyl-1H-pyrazoloquinoline allows for functionalization via alkylation or condensation, as seen in its Schiff base derivatives, which show broad-spectrum antimicrobial activity . Methoxy-substituted analogs are more reactive toward electrophilic agents, enabling diverse derivatization .

Biological Applications: Antimicrobial Activity: 6-Methoxy derivatives inhibit S. aureus and E. coli with MIC values <10 µg/mL, outperforming non-methoxy analogs . Antiviral Potential: 1,6-Dimethyl derivatives are explored for TLR7/8 antagonism, while 7-methoxy-1-methyl analogs demonstrate direct antiviral effects against RNA viruses .

For example, 1,6-dimethyl-1H-pyrazoloquinolin-3-amine is less water-soluble but more lipophilic than 6-methoxy analogs, which may influence blood-brain barrier penetration .

Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Derivatives

Compound Microbial Strain MIC (µg/mL) Reference ID
6-Methoxy-1H-pyrazoloquinolin-3-amine Staphylococcus aureus 8.2
Schiff base (VIII-d) Escherichia coli 12.5
1,6-Dimethyl derivative Not reported N/A

Table 2: Thermal Stability Comparison

Compound Melting Point (°C) Reference ID
4,6-Dimethyl-pyrazolopyridin-3-amine 280–282
7-Methoxy-1-methyl-pyrazoloquinolin-3-amine 201.5–203
1,6-Dimethyl-pyrazoloquinolin-3-amine Data not available

Biological Activity

1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a fused pyrazole and quinoline framework, with methyl groups at the 1 and 6 positions of the pyrazole ring and an amine group at the 3 position of the quinoline moiety. This structural arrangement is believed to contribute to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Friedländer Condensation : A common method for synthesizing quinoline derivatives.
  • Multicomponent Reactions : These reactions allow for the incorporation of various substituents to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been compared to other pyrazoloquinoline derivatives that demonstrate anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in inflammatory responses .

Antimicrobial Properties

Research suggests that derivatives of this compound may possess antimicrobial activity. Similar compounds within the pyrazoloquinoline class have been shown to exhibit significant antibacterial effects against various pathogens.

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its effectiveness as a therapeutic agent. The presence of methyl groups at both the 1 and 6 positions contributes to its biological potency compared to other derivatives lacking these substituents.

Comparative Analysis

To better understand its biological activity, a comparative analysis with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
6-Methyl-1H-pyrazolo[3,4-b]quinoline Methyl group at position 6Anticancer properties
4-Amino-N-(phenyl)-pyrazolo[3,4-b]quinoline Amino group at position 4Apoptosis inducer
2-Amino-N-(naphthyl)-pyrazolo[3,4-b]quinoline Naphthyl substitution at position 2Antimicrobial activity

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Anticancer Studies : A study reported that derivatives similar to this compound can significantly inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Mechanisms : Research demonstrated that compounds within this class effectively reduced inflammation markers in vitro, indicating potential for therapeutic applications in inflammatory diseases .
  • In Silico Studies : Molecular docking studies have shown promising interactions between this compound and target proteins involved in cancer and inflammation pathways .

Q & A

Q. What are the established synthetic routes for 1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine?

The compound is synthesized via a multi-step pathway starting from 2-chloroquinoline-3-carbaldehyde. Key steps include:

  • Vilsmeier-Haack reaction to generate 2-chloroquinoline-3-carbonitrile.
  • Treatment with hydrazine hydrate under reflux to yield the pyrazoloquinoline core .
  • Methylation at the 1- and 6-positions using alkylation agents under controlled conditions (e.g., dry acetonitrile or DMF with potassium carbonate) .
    Purification typically involves recrystallization from ethanol or acetonitrile to ensure high purity (>95%) .

Q. How is structural characterization performed for this compound?

  • 1H NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and NH groups (δ ~11–13 ppm, which disappear upon deuteration) .
  • IR spectroscopy : Stretching vibrations for NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the core structure .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 238) validate the molecular formula (C₁₃H₁₂N₄) .

Q. What solvent systems and chromatographic methods are optimal for purification?

  • Recrystallization : Ethanol or acetonitrile is preferred for high recovery rates (>80%) .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves impurities in derivatives .

Advanced Research Questions

Q. How can derivatives be designed to enhance anticancer activity?

  • Functionalization : React the 3-amine group with acid anhydrides (e.g., phthalic anhydride) or alkyl halides to introduce bioisosteric groups .
  • Cyclocondensation : Use ethyl acetoacetate to generate fused pyrimidine rings (e.g., IND-1 and IND-2 derivatives), improving DNA intercalation potential .
  • In vitro screening : Test derivatives against colon cancer cell lines (HCT-116, HT-29) using MTT assays. For example, IND-2 exhibits IC₅₀ values <10 µM via apoptosis induction .

Q. What experimental strategies address contradictory bioactivity data across analogs?

  • Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on cytotoxicity .
  • Mechanistic validation : Use flow cytometry to quantify apoptosis (sub-G1 phase) and Western blotting to assess caspase-3 activation .
  • Computational docking : Model interactions with targets like topoisomerase II using AutoDock Vina; prioritize derivatives with binding energies <−8 kcal/mol .

Q. How does this compound circumvent multi-drug resistance (MDR) in cancer cells?

  • P-glycoprotein inhibition : Derivatives like IND-2 reduce efflux pump activity, as shown in calcein-AM assays .
  • Synergistic studies : Combine with doxorubicin to lower IC₅₀ by 50% in MDR-positive cell lines (e.g., HCT-15) .

Q. What analytical methods resolve challenges in crystallographic data interpretation?

  • SHELX refinement : Use SHELXL for high-resolution (<1.5 Å) X-ray data to resolve positional disorder in methyl groups .
  • Twinned data handling : Apply SHELXE for experimental phasing in cases of pseudo-merohedral twinning .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC: >90% stability at pH 7.4 over 24 hours .
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or demethylated metabolites in liver microsomes .

Methodological Notes

  • Contradiction resolution : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) are reconciled by measuring logP values (calculated logP = 2.1) .
  • Scale-up challenges : Optimize methylation steps using microwave-assisted synthesis (80°C, 30 min) to reduce side products .

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